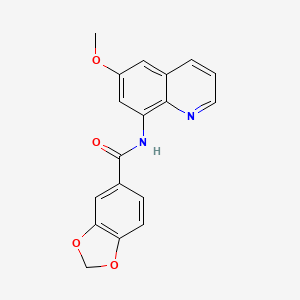

![molecular formula C20H26N2O4 B5526732 (1S*,5R*)-6-(1,3-苯并二氧杂环-5-基羰基)-3-(四氢-2H-吡喃-4-基)-3,6-二氮杂双环[3.2.2]壬烷](/img/structure/B5526732.png)

(1S*,5R*)-6-(1,3-苯并二氧杂环-5-基羰基)-3-(四氢-2H-吡喃-4-基)-3,6-二氮杂双环[3.2.2]壬烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of complex bicyclic compounds often involves multicomponent reactions, where diazabicyclo[2.2.2]octane derivatives play a crucial role as catalysts or intermediates. For instance, 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been utilized as a catalyst in one-pot synthesis processes for tetrahydrobenzo[b]pyran derivatives, demonstrating its effectiveness in promoting reactions under environmentally friendly conditions (Tahmassebi, Bryson, & Binz, 2011). These methodologies offer several advantages, including simple workup procedures and good yields, which could be relevant for synthesizing the target compound.

Molecular Structure Analysis

The molecular structure of complex bicyclic compounds is characterized by intricate frameworks that require detailed analysis to understand. Techniques such as spectral analysis, quantum studies, and thermodynamic properties assessment provide insights into the electronic structure and stability of these molecules. For example, a study on a novel benzofuran-5-ylcarbonyl compound involved comprehensive spectral analysis and quantum studies to establish its chemical structure and investigate its stability and reactivity (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Bicyclic compounds like "(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane" undergo various chemical reactions, including ring opening, cyclization, and reductive cyclization. These reactions are crucial for modifying the chemical structure to achieve desired properties or functional groups. Studies have shown that reactions involving diazabicyclo[3.3.1]nonanes fused to pyrazole or thiazole rings can be synthesized by the reductive cyclization of m-dinitroindazoles and benzothiazoles (Puchnin et al., 2012).

科学研究应用

催化应用

1. 四氢苯并[b]吡喃衍生物的高效合成: Tahmassebi 等人 (2011) 的研究表明,1,4-二氮杂双环[2.2.2]辛烷 (DABCO) 可用作合成四氢苯并[b]吡喃衍生物的催化剂。这种方法具有环境友好、产率高、以水为绿色溶剂等优点,表明相关二氮杂双环化合物在有机合成中具有潜在的催化应用 (Tahmassebi、Bryson 和 Binz,2011)。

2. 在生物活性化合物合成中的应用: Shirini 等人 (2017) 制备了一种基于 DABCO 的离子液体,并将其用作催化剂来促进四氢苯并[b]吡喃和吡喃并[2,3-d]嘧啶酮衍生物的合成,这些衍生物在制药工业中很重要。这突显了二氮杂双环衍生物作为催化剂在生产生物活性分子中的效用 (Shirini、Langarudi 和 Daneshvar,2017)。

生物医学研究

3. 具有细胞毒活性的 Sigma 受体配体: Geiger 等人 (2007) 关于从二氮杂双环衍生物合成双环 σ 受体配体的研究表明,这些化合物具有很高的 σ1 受体亲和力,并能抑制人肿瘤细胞系中的细胞生长。这表明在癌症研究和治疗中具有潜在的应用,证明了结构相似的化合物具有生物医学意义 (Geiger 等人,2007)。

化学合成和保护

4. 三醇的保护: Baker 等人 (2005) 关于 6-苯甲酰-3,4-二氢-(2H)-吡喃用于将甘油等三醇保护成特定的螺环和三氧杂双环衍生物的研究展示了相关化合物在化学合成和保护策略中的多功能性。这突出了二氮杂双环衍生物在复杂有机合成过程中的相关性 (Baker 等人,2005)。

属性

IUPAC Name |

1,3-benzodioxol-5-yl-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c23-20(15-2-4-18-19(9-15)26-13-25-18)22-11-14-1-3-17(22)12-21(10-14)16-5-7-24-8-6-16/h2,4,9,14,16-17H,1,3,5-8,10-13H2/t14-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEGRHAQONKWEO-WMLDXEAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1CN2C(=O)C3=CC4=C(C=C3)OCO4)C5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC4=C(C=C3)OCO4)C5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[(2-furylmethyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5526655.png)

![2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5526665.png)

![2-(3,4-dimethylphenyl)-4-{4-[ethyl(methyl)amino]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526673.png)

![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5526699.png)

![1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5526726.png)

![3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)

![N-ethyl-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5526734.png)

![N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5526739.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-chromanecarboxamide hydrochloride](/img/structure/B5526746.png)

![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5526747.png)

![N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5526752.png)